molecular formula C10H16O4 B8068365 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Cat. No.: B8068365
M. Wt: 200.23 g/mol
InChI Key: KCWGAMIAQREJCT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid (CAS RN: 2228313-99-1) is a versatile chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This cyclohexane derivative features both carboxylic acid and ketone functional groups, making it a valuable building block for the synthesis of more complex biologically active molecules. The compound has demonstrated particular importance in metabolic disease research, where it serves as a key intermediate in the synthesis of potent hormone sensitive lipase (HSL) inhibitors . These inhibitors have shown promising potential for the treatment of diabetes, metabolic syndrome, dyslipidemia, atherosclerosis, and obesity . In published research protocols, this compound has been utilized as a critical synthetic intermediate in multi-step preparations of spiro-condensed cyclohexane derivatives that function as effective HSL inhibitors . The synthetic pathway typically begins with acetalization of 4-oxocyclohexanecarboxylic acid ethyl ester, followed by alkylation with 2-bromoethyl methyl ether, hydrolysis, and subsequent reduction steps to yield the final therapeutic candidates . The presence of both the 4-oxo group and carboxylic acid functionality on the cyclohexane ring provides multiple sites for chemical modification, allowing researchers to develop structure-activity relationships and optimize pharmacological properties. The 2-methoxyethyl substitution at the 1-position enhances the molecular diversity and potential biological activity of resulting compounds. This compound is provided exclusively for research purposes in pharmaceutical development, metabolic disorder studies, and chemical synthesis applications. It is strictly intended for use by qualified researchers in controlled laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-14-7-6-10(9(12)13)4-2-8(11)3-5-10/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWGAMIAQREJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Introduction

This compound is a substituted cyclohexanone derivative. As with any molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount. These properties—including lipophilicity, acidity, and solubility—govern the compound's behavior in various environments, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems to its formulation and handling characteristics. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both computational predictions and field-proven experimental protocols for their determination. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Chemical Identity and Structure

A clear definition of the molecule is the foundation of any physicochemical analysis.

  • IUPAC Name: 1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid

  • CAS Number: 2228313-99-1[1]

  • Molecular Formula: C₁₀H₁₆O₄[1]

  • Molecular Weight: 200.23 g/mol [1]

  • SMILES: O=C(C1(CCC(CC1)=O)CCOC)O[1]

The structure features a central cyclohexanone ring, which is substituted at the C1 position with both a carboxylic acid and a 2-methoxyethyl group. The presence of a ketone, a carboxylic acid, and an ether functional group suggests a molecule with a complex interplay of polar and non-polar characteristics.

Computationally Predicted Physicochemical Properties

Computational models provide valuable in silico estimations that guide initial experimental design and hypothesis generation. These values are derived from the molecule's structure and offer a rapid assessment of its likely behavior.

PropertyPredicted ValueSource
Partition Coefficient (LogP) 1.237ChemScene[1]
Topological Polar Surface Area (TPSA) 63.6 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 4ChemScene[1]

These computational insights suggest that this compound is a moderately lipophilic compound (LogP > 1) with sufficient polar surface area to interact with aqueous environments. The presence of a single hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carbonyl and ether oxygens) underscores its potential for hydrogen bonding, a key factor in solubility and biological target interactions.

Core Physicochemical Parameters: Experimental Determination

While computational predictions are useful, empirical data is the gold standard in research and drug development. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[2] For ionizable molecules like this carboxylic acid, the distribution coefficient (LogD) is also measured, as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[3]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This "gold standard" method directly measures the partitioning of the analyte between two immiscible phases.[2][3]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This step is crucial to prevent volume changes during the experiment.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[3]

  • Partitioning: In a suitable vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[3] Add 10 µL of the 10 mM DMSO stock solution.[3]

  • Equilibration: Seal the vial and place it on a rotator for a minimum of 1 hour at room temperature to ensure a complete partition equilibrium is reached.[3]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and octanol layers.

  • Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS or HPLC-UV.[3][4] The high dynamic range of modern detectors is essential for accurately quantifying potentially large concentration differences between the two phases.[4]

  • Calculation: Calculate the LogD value using the formula: LogD_pH7.4 = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and PBS (pH 7.4) prep2 Prepare 10 mM stock in DMSO exp1 Combine saturated phases and add stock solution prep2->exp1 exp2 Equilibrate on rotator (≥1 hour) exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 an1 Sample aqueous and octanol layers exp3->an1 an2 Quantify concentration by LC-MS an1->an2 an3 Calculate LogD an2->an3 end end an3->end Result

Caption: Workflow for LogD Determination via the Shake-Flask Method.

Acidity: The Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] For a carboxylic acid, this determines its charge state across the physiological pH range, profoundly impacting its solubility, permeability, and target binding. Given the carboxylic acid moiety, this compound is expected to be acidic.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[6][7] It involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.[6]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]

  • Sample Preparation: Accurately weigh and dissolve the compound in water or a suitable co-solvent to a known concentration (e.g., 1-10 mM). The concentration should be sufficient to detect a clear inflection point.[7] A supporting electrolyte like 0.15 M KCl is added to maintain constant ionic strength.[6]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of an acidic compound.[6]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Acidic Titration: Since the compound is an acid, it will be titrated with a standardized strong base, typically 0.1 M NaOH. Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on the titration curve.[5][6]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter (pH 4, 7, 10) setup2 Prepare analyte solution (1-10 mM in 0.15 M KCl) setup1->setup2 setup3 Purge with N₂ to remove CO₂ setup2->setup3 titr1 Immerse pH electrode in stirred solution setup3->titr1 titr2 Add 0.1 M NaOH in small increments titr1->titr2 titr3 Record stabilized pH after each addition titr2->titr3 titr3->titr2 Repeat an1 Plot pH vs. Volume of NaOH titr3->an1 an2 Identify half-equivalence point an1->an2 an3 pH at half-equivalence = pKa an2->an3 end end an3->end Result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its bioavailability and utility in formulations.[8] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter for classifying drug substances.[9]

Experimental Protocol: Equilibrium Shake-Flask Solubility Method

This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for biopharmaceutical applications.[10]

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal conditions).[9][11] Experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[9]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[8]

  • Equilibration: Place the vials in a shaking incubator set to the desired temperature (e.g., 37 °C). The system must be agitated for a sufficient period to reach equilibrium. This is a critical step; concentrations should be measured at multiple time points (e.g., 24, 48, 72 hours) until consecutive measurements are stable.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • pH Measurement: Measure and record the final pH of the saturated solution.

  • Quantification: Dilute the clear supernatant immediately and accurately, then determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Prepare aqueous buffer (e.g., pH 1.2, 4.5, 6.8) prep2 Add excess solid compound to buffer in a sealed vial prep1->prep2 equil1 Agitate in shaker incubator (e.g., 37 °C) prep2->equil1 equil2 Sample at time points (24, 48, 72h) until concentration is stable equil1->equil2 an1 Centrifuge and filter to get clear supernatant equil2->an1 an2 Measure final pH an1->an2 an3 Quantify concentration by HPLC an1->an3 end end an3->end Result

Caption: Workflow for Equilibrium Aqueous Solubility Determination.

Conclusion

The physicochemical profile of this compound is defined by the interplay of its carboxylic acid, ketone, and ether functionalities. Computational data predict it to be a moderately lipophilic weak acid. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these predictions and generating the high-quality data required by researchers, scientists, and drug development professionals. Accurate determination of LogP/LogD, pKa, and aqueous solubility is not merely a characterization exercise; it is a critical, foundational step in understanding a molecule's potential and advancing it through the development pipeline.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • pH measurement and determination of pKa value. Chemistry LibreTexts. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. Available at: [Link]

Sources

Whitepaper: Elucidating the Thermodynamic pKa of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Abstract

The ionization constant (pKa) of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For novel entities such as 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid, a precise understanding of the pKa is fundamental for effective drug design and formulation. This technical guide provides a comprehensive framework for the determination and interpretation of the thermodynamic pKa of this molecule. We delve into the theoretical underpinnings of its acidity, present validated experimental protocols for its empirical determination, and discuss the application of this crucial data in the broader context of pharmaceutical development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization of new chemical entities.

Introduction: The Pivotal Role of pKa in Pharmaceutical Sciences

The pKa value, the negative logarithm of the acid dissociation constant (Ka), governs the extent of ionization of a molecule at a given pH. For an ionizable drug substance like this compound, the pKa value is a cornerstone of its biopharmaceutical profile. It directly influences solubility, lipophilicity, and membrane permeability—three pillars of oral bioavailability. An accurate determination of the pKa is therefore not merely an academic exercise but a critical step in de-risking a drug candidate and enabling rational formulation development.

The structure of this compound presents an interesting case study in acidity. The presence of a carboxylic acid moiety establishes its acidic nature. However, the substituents on the cyclohexane ring—the 4-oxo group and the 1-(2-methoxyethyl) group—introduce electronic and steric effects that modulate the precise pKa value. This guide will first dissect these influences from a theoretical standpoint before outlining rigorous methods for its experimental determination.

Theoretical Considerations: Structural Influences on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any structural feature that stabilizes this anion will increase the acidity, resulting in a lower pKa value.

  • The Carboxylic Acid Group: The primary acidic functional group.

  • The Cyclohexane Scaffold: Provides the molecular framework. The pKa of unsubstituted cyclohexanecarboxylic acid is approximately 4.9, which serves as our baseline.

  • The 4-Oxo Group: The ketone at the C4 position exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclohexane ring, pulling electron density away from the carboxylic acid group. This delocalization stabilizes the resulting carboxylate anion, thereby increasing the acidity and lowering the pKa compared to the unsubstituted analogue.

  • The 1-(2-Methoxyethyl) Group: This substituent at the C1 position has a more complex influence. The ether oxygen can exert a weak electron-withdrawing inductive effect. However, the overall impact of this non-polar alkyl chain is expected to be modest. The proximity to the carboxylic acid group means its steric and conformational effects could also play a role in solvent shell organization around the carboxylate.

Given these factors, the pKa of this compound is predicted to be slightly lower than that of cyclohexanecarboxylic acid (pKa ≈ 4.9). The presence of the electron-withdrawing 4-oxo group is the dominant factor expected to increase the acidity of the molecule.

Experimental Determination of Thermodynamic pKa

The thermodynamic pKa requires measurements at multiple ionic strengths followed by extrapolation to zero ionic strength. This removes the influence of background electrolytes on activity coefficients. Below are detailed protocols for robust pKa determination.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 50 mM) in a suitable organic solvent like methanol or DMSO due to its likely low aqueous solubility.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare background electrolyte solutions of varying ionic strengths (e.g., 0.01 M, 0.05 M, 0.15 M KCl).

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Titration Procedure:

    • In a thermostatted titration vessel, add a precise volume of the background electrolyte solution.

    • Add a small, precise aliquot of the analyte stock solution to achieve a final concentration in the low millimolar range (e.g., 1-5 mM).

    • Add a standardized amount of HCl to protonate the analyte fully, bringing the starting pH to ~2.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, ensuring the reading is stable.

    • Continue the titration until the pH reaches ~12 to ensure the complete titration curve is captured.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate the titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep rise in pH).

    • For higher accuracy, use specialized software (e.g., Hyperquad) to perform a non-linear regression analysis of the entire pH-volume dataset, which solves for the pKa and concentration simultaneously.

  • Thermodynamic pKa Determination:

    • Repeat the titration at each ionic strength.

    • Plot the determined apparent pKa (pKa') at each ionic strength (I) versus the square root of I.

    • Extrapolate the resulting line to I = 0. The y-intercept of this plot gives the thermodynamic pKa.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Stock Solution E Titrate Sample with NaOH at Constant T A->E B Prepare Standardized Titrants (HCl, NaOH) B->E C Prepare Background Electrolyte (KCl) C->E D Calibrate pH Electrode D->E G Plot pH vs. Titrant Volume E->G F Repeat at Multiple Ionic Strengths H Determine pKa' via Non-linear Regression F->H Iterate G->H I Plot pKa' vs. sqrt(I) and Extrapolate to I=0 H->I J Thermodynamic pKa I->J

Caption: Workflow for Thermodynamic pKa Determination via Potentiometric Titration.

UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. The ketone group in the target molecule may provide a suitable chromophore.

  • Spectral Analysis:

    • Record the UV-Vis spectrum of the analyte in highly acidic (pH ~2) and highly basic (pH ~10) solutions to identify the wavelength of maximum absorbance difference (λ_max) between the protonated and deprotonated species.

  • Buffer Preparation:

    • Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 3.5 to 6.5 in 0.2 pH unit increments) and constant ionic strength.

  • Measurement:

    • Prepare a set of solutions, each containing the same concentration of the analyte in a different pH buffer.

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot the measured absorbance versus pH.

    • Fit the data to the following sigmoidal equation: Abs = (A_I + A_N * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A_I is the absorbance of the ionized species and A_N is the absorbance of the neutral species.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Spectrophotometric_pKa_Workflow A Identify λ_max (Acidic vs. Basic Scan) D Measure Absorbance at λ_max for each sample A->D B Prepare Buffer Series (Constant Ionic Strength) C Prepare Analyte in Each pH Buffer B->C C->D E Plot Absorbance vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Apparent pKa (pKa') F->G

Thermal Decomposition Characteristics of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected thermal decomposition characteristics of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid. In the absence of specific literature on this compound, this document synthesizes foundational principles of thermal analysis with data from structurally related molecules to offer a predictive framework for its thermal behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal stability and decomposition pathways of this and similar chemical entities. The protocols and analyses detailed herein are designed to be self-validating, providing a robust starting point for experimental investigation.

Introduction

This compound (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a substituted cyclohexanecarboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development.[1] Its structure, featuring a carboxylic acid, a ketone, and a methoxyethyl group, suggests a complex thermal decomposition profile. Understanding the thermal stability and decomposition pathways of such molecules is critical for safe handling, storage, and processing, as well as for predicting their behavior in various applications.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of materials.[2][3] TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition kinetics, while DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.[4][5] This guide will detail the application of these techniques to elucidate the thermal decomposition characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₄[1]
Molecular Weight200.23 g/mol [1]
AppearanceSolid (predicted)General knowledge
Purity≥98%[1]

Experimental Methodologies for Thermal Analysis

The following protocols describe the standardized procedures for conducting TGA and DSC analyses to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the compound by monitoring its mass loss as a function of temperature.[4]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting data is plotted as a thermogravimetric (TG) curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample pan->load params Set Parameters: - 30-600°C at 10°C/min - N2 atmosphere run Initiate TGA Run params->run load->params data Record Mass vs. Temp run->data plot Generate TG & DTG Curves data->plot

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC is utilized to identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[6][7]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Parameters:

    • Temperature Program: Heat the sample from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 50 mL/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are observed as peaks in the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Seal in Aluminum Pan weigh->pan load Load Sample & Reference pan->load params Set Parameters: - 30-400°C at 10°C/min - N2 atmosphere run Initiate DSC Run params->run load->params data Record Heat Flow vs. Temp run->data plot Identify Thermal Transitions data->plot

DSC Experimental Workflow

Predicted Thermal Decomposition Profile

Based on the functional groups present in this compound, a multi-stage decomposition is anticipated.

Thermogravimetric Analysis (TGA) Predictions

The TG and DTG curves are expected to reveal distinct mass loss steps corresponding to the decomposition of different parts of the molecule.

Temperature Range (°C)Predicted Mass Loss (%)Associated Decomposition Event
150 - 250~22.5%Initial decarboxylation (loss of CO₂) from the carboxylic acid group.
250 - 350~37.5%Decomposition of the methoxyethyl side chain.
> 350VariableFragmentation of the cyclohexanone ring structure.

Note: These are predictive values based on functional group analysis and may vary based on experimental conditions.

Differential Scanning Calorimetry (DSC) Predictions

The DSC thermogram is expected to show an endothermic peak corresponding to melting, followed by one or more exothermic peaks associated with decomposition.

  • Melting: An endothermic peak is expected before the onset of decomposition. The melting point of the related 4-oxocyclohexanecarboxylic acid is 67-71 °C, which can serve as a rough estimate.

  • Decomposition: Exothermic peaks are anticipated for the decomposition events, indicating that these are energetically favorable processes.[8][9]

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a series of steps, initiated by the least stable functional group.

  • Decarboxylation: The carboxylic acid group is often the most thermally labile. The initial step is predicted to be the elimination of carbon dioxide (CO₂). For cyclohexanecarboxylic acids, oxidative decarboxylation to form a cyclohexanone and cyclohexene mixture has been reported, though in the presence of oxygen and catalysts. In an inert atmosphere, direct decarboxylation is a plausible initial step.

  • Side-Chain Cleavage: Following or concurrent with decarboxylation, the methoxyethyl side chain is expected to fragment.

  • Ring Fragmentation: At higher temperatures, the cyclohexanone ring will likely undergo further fragmentation into smaller volatile molecules.

Decomposition_Pathway A 1-(2-Methoxyethyl)-4- oxocyclohexanecarboxylic acid B Intermediate after Decarboxylation A->B Heat (Δ) - CO₂ E CO₂ A->E C Fragmented Side-Chain Products B->C Heat (Δ) D Ring Fragmentation Products C->D Higher Heat (Δ)

Proposed Thermal Decomposition Pathway

Evolved Gas Analysis (EGA)

To definitively identify the gaseous byproducts of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended.[4] This technique, known as TGA-MS or TGA-FTIR, would allow for the real-time identification of evolved gases such as CO₂, CO, and various organic fragments, providing direct evidence for the proposed decomposition pathway.

Safety and Handling Considerations

Due to the potential for the release of gaseous byproducts during thermal decomposition, all thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn when handling the compound.

Conclusion

This technical guide outlines a comprehensive approach to characterizing the thermal decomposition of this compound using TGA and DSC. While specific experimental data for this compound is not yet available, the provided protocols and predictive analyses, based on the known behavior of related chemical structures, offer a solid foundation for future research. The proposed multi-step decomposition, initiated by decarboxylation, provides a testable hypothesis that can be confirmed and refined through the experimental work detailed herein, particularly with the inclusion of evolved gas analysis.

References

  • AZoM. (2018). Thermal Analysis of Organic Compounds. Available at: [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques. Available at: [Link]

  • eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. Available at: [Link]

  • Hovey, J. K., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters. Available at: [Link]

  • Kung, J. W., et al. (2013). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

  • PubChem. (n.d.). 4-Oxocyclohexanecarboxylic acid. Available at: [Link]

  • ResearchGate. (2025). Oxidative decarboxylation of cyclohexanecarboxylic acid. Available at: [Link]

  • SETARAM. (n.d.). Thermal Analysis and Calorimetry : principles and techniques. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

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Methodological & Application

Reductive Amination Protocols for 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1] This powerful reaction converts a carbonyl group, such as the ketone in 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid, into an amine via an intermediate imine.[2] For researchers and professionals in drug development, mastering this reaction is crucial, as the resulting substituted aminocyclohexanecarboxylic acid scaffolds are prevalent in a vast array of biologically active molecules and pharmaceutical agents.[1]

This application note provides a comprehensive guide to performing the reductive amination of this compound. We will delve into the mechanistic underpinnings of the reaction, explore various protocols employing common hydride reagents, and offer practical insights to ensure successful and reproducible outcomes. The protocols detailed herein are designed to be robust and adaptable, catering to the synthesis of a diverse range of secondary and tertiary amines from the target keto acid.

Mechanistic Overview: A Two-Step, One-Pot Transformation

The reductive amination process is a sequential reaction that begins with the condensation of the ketone with a primary or secondary amine to form a hemiaminal intermediate.[2] This is followed by the elimination of a water molecule to generate a transient iminium ion. The reaction culminates in the reduction of this iminium ion by a hydride reagent to yield the final amine product. The entire process is typically conducted in a single reaction vessel, making it a highly atom-economical and efficient method.[2]

The key to a successful reductive amination lies in the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone. Milder reducing agents are therefore preferred to prevent the premature reduction of the carbonyl group to an alcohol, which would lead to unwanted byproducts.[3][4]

Caption: Figure 1: General Mechanism of Reductive Amination

Selecting the Optimal Reducing Agent

The choice of reducing agent is paramount and depends on the reactivity of the ketone and amine, as well as the desired reaction conditions. Below is a comparative overview of commonly employed hydride reagents for reductive amination.

Reducing AgentKey CharacteristicsTypical SolventspH Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice.[5][6][7]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5][8]Can be used with or without a mild acid catalyst like acetic acid.[5]
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used, but toxic due to the potential release of cyanide gas, especially at low pH.[2][9]Methanol (MeOH), Ethanol (EtOH)[8]Requires careful pH control, typically in the range of 6-7 for optimal selectivity.[9][10]
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting ketone.[8] Requires careful control of reaction conditions.Methanol (MeOH), Ethanol (EtOH)[8]Typically added after allowing sufficient time for imine formation.[8]
Catalytic Hydrogenation (H₂/Catalyst) A "green" alternative using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni).[2][11]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Reaction conditions can vary depending on the catalyst and substrate.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of this compound with a representative primary amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended protocol for most applications due to its high selectivity and operational simplicity.[5][6]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the keto acid in DCE or DCM (approximately 0.1 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A mild acid catalyst such as acetic acid (0.1-1.0 eq) can be added to promote this step, particularly with less reactive ketones.[5]

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Caption: Figure 2: Workflow for STAB Protocol

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is a viable alternative, though caution must be exercised due to the toxicity of the reagent.[2]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol (approximately 0.1 M concentration).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid. Proper pH control is critical for the success of this reaction.[10]

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM, and then combine, wash, dry, and concentrate the organic layers as described in Protocol 1.

  • Purify the crude product as necessary.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or slightly increasing the equivalents of the amine and hydride reagent. For sterically hindered ketones or amines, gentle heating may be required.[12][13][14]

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is too reactive or the pH is too low.[3] If using NaBH₃CN, ensure the pH is maintained between 6 and 7.[10] Switching to the milder NaBH(OAc)₃ is often the best solution.[7]

  • Incomplete Reaction: Ensure all reagents are dry, as moisture can deactivate the hydride reagent. The use of a Lewis acid, such as Ti(i-PrO)₄ or ZnCl₂, can sometimes improve yields for less reactive substrates, particularly when using NaCNBH₃.[8]

Conclusion

The reductive amination of this compound is a versatile and indispensable tool for the synthesis of a wide range of substituted amine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can reliably and efficiently access these valuable compounds. The protocols provided in this application note offer a solid foundation for successful experimentation and can be readily adapted to various amines and reaction scales.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Baxendale, I. R., et al. (2010). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 46(44), 8470-8472. [Link]

  • Borch, R. F., et al. (1971). The Borch Reductive Amination. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Zhang, Z., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2957. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11439–11470. [Link]

  • Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(5), 933–936. [Link]

Sources

Scalable synthesis of ACC inhibitors from 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic Acid as a Core Scaffold[1]

Part 1: Strategic Overview & Retrosynthesis

The inhibition of Acetyl-CoA Carboxylase (ACC) is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis (NASH), metabolic syndrome, and hepatocellular carcinoma. Modern allosteric ACC inhibitors (e.g., analogues of PF-05175157 or MK-4074 ) frequently utilize a substituted cyclohexane or spiro-cyclic core to orient pharmacophores within the Biotin Carboxylase (BC) domain.[1]

The starting material, This compound (SM-1) , represents a high-value "bifunctional scaffold."[1] It provides:

  • A Quaternary Center (C1): The 2-methoxyethyl group acts as a lipophilic anchor (bioisostere to isopropyl/t-butyl) improving metabolic stability.[1]

  • A Reactive Ketone (C4): A handle for installing the heteroaryl "tail" via reductive amination or spiro-cyclization.

  • A Carboxylic Acid (C1): A handle for the "head" group (typically a urea or amide) interaction.

Retrosynthetic Logic

The scalable route prioritizes the formation of the trans-isomer (often the bioactive conformer in this class) and minimizes chromatographic purification in favor of crystallization.

Retrosynthesis cluster_legend Key Disconnection Strategy Target Target ACC Inhibitor (Cyclohexane Core) Intermediate1 Amine/Amide 'Head' Coupling Target->Intermediate1 Amide Bond Formation Intermediate2 Heteroaryl 'Tail' Attachment Intermediate1->Intermediate2 Saponification SM STARTING MATERIAL This compound Intermediate2->SM Reductive Amination (Stereoselective)

Figure 1: Retrosynthetic disassembly of the target inhibitor to the bifunctional cyclohexane scaffold.

Part 2: Detailed Experimental Protocols
Module 1: Esterification & Scaffold Protection

Objective: Protect the carboxylic acid to prevent interference during the ketone functionalization. Scale: 1.0 kg input.

Protocol:

  • Reactor Setup: Charge a 10 L glass-lined reactor with SM-1 (1.0 kg, 4.99 mol) and Methanol (5.0 L).

  • Catalyst Addition: Cool to 0–5°C. Add Thionyl Chloride (SOCl₂, 1.2 eq, 0.43 L) dropwise over 2 hours. Caution: Exothermic gas evolution (SO₂, HCl).

  • Reaction: Warm to 25°C and stir for 12 hours. Monitor by HPLC (Target: >99% conversion).

  • Workup: Concentrate under reduced pressure to remove MeOH/HCl. Dissolve residue in MTBE (4.0 L), wash with sat. NaHCO₃ (2 x 2.0 L) and brine.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate.

    • Yield: ~95% (Quantitative oil).

    • Checkpoint: Confirm absence of acid peak in IR (broad ~3000 cm⁻¹).

Module 2: Stereoselective Reductive Amination (The "Make-or-Break" Step)

Objective: Attach the heteroaryl tail (e.g., an amino-thienopyrimidine or similar pharmacophore) to the C4 ketone with high trans-selectivity.[1] Critical Parameter: The choice of reducing agent determines the cis/trans ratio.

Reagent SystemCis:Trans RatioScalabilityNotes
NaBH(OAc)₃ / DCE~1:1 to 1:2HighStandard, requires chromatography.[1]
Ti(OiPr)₄ / NaBH₄ 1:4 to 1:9 Medium Thermodynamic control favors trans.
H₂ / Pt/CVariableHighSafety concerns with pressure.

Protocol (Titanium-Mediated Route):

  • Imine Formation:

    • Charge reactor with Ester Intermediate (1.0 eq) and the Heteroaryl Amine (1.05 eq) in anhydrous THF (10 V).

    • Add Titanium(IV) isopropoxide (1.5 eq) at 20°C.

    • Stir for 16 hours. The solution typically turns yellow/orange.

  • Reduction:

    • Cool to 0°C. Add Ethanol (5 V).

    • Add NaBH₄ (1.5 eq) portion-wise (maintain internal temp <10°C).

    • Stir for 4 hours at 0°C, then warm to RT.

  • Quench & Workup:

    • Quench with 1N NaOH (caution: titanium salts precipitate).

    • Filter through a Celite pad to remove TiO₂ salts.

    • Extract filtrate with EtOAc.

  • Purification (Isomer Separation):

    • The crude usually contains a mixture of isomers.

    • Crystallization Strategy: Dissolve crude in hot Isopropyl Acetate (IPAc) and cool slowly. The trans-isomer (diequatorial substituents) is typically more crystalline and less soluble than the cis-isomer.[1]

    • Filtration: Collect the solid trans-isomer.[1]

    • Target Purity: >98% de (diastereomeric excess).

Module 3: Saponification and Final Coupling

Objective: Hydrolyze the ester and couple the "Head" group (e.g., a urea or amine).

  • Saponification:

    • Dissolve trans-amine intermediate in THF/MeOH (1:1).

    • Add LiOH (2.0 eq, aq. solution). Heat to 50°C for 4 hours.

    • Acidify to pH 4 with 1N HCl. The zwitterionic amino-acid often precipitates.[1] Filter and dry.[2]

  • Amide Coupling:

    • Suspend the dry acid in DMF (8 V).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 30 min.

    • Add the Head Amine (e.g., tert-butyl amine or a substituted urea precursor).

    • Stir at RT for 12 hours.

  • Final Polish:

    • Precipitate product by adding water.[2] Recrystallize from EtOH/Water to remove urea byproducts.

Part 3: Process Logic & Visualization

The following workflow illustrates the critical decision nodes for maintaining stereochemical integrity.

ProcessFlow SM SM: 1-(2-Methoxyethyl)- 4-oxocyclohexanecarboxylic acid Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Step2 Step 2: Reductive Amination (Ti(OiPr)4, NaBH4) Step1->Step2 Check Isomer Check (HPLC/NMR) Step2->Check Purify Crystallization (Isolation of Trans-Isomer) Check->Purify Mix (Trans major) Step3 Step 3: Saponification & Coupling Purify->Step3 >98% de Final Final ACC Inhibitor API Step3->Final

Figure 2: Process flow highlighting the critical purification of the trans-isomer.

Part 4: Scientific Rationale & Troubleshooting
1. Stereochemical Control (The "Cis/Trans" Problem)

In 1,4-substituted cyclohexanes, the trans isomer (diequatorial) is generally thermodynamically favored over the cis isomer.

  • Mechanism: Using Ti(OiPr)₄ forms a bulky titanium-imine complex.[1] Reduction with NaBH₄ typically occurs from the axial direction (least hindered), leading to the equatorial amine (trans product).

  • Validation: Use 1H-NMR. The proton at C4 (alpha to the nitrogen) in the trans-isomer typically appears as a wide triplet of triplets (axial-axial coupling, J ~11 Hz), whereas the cis-isomer appears as a narrower multiplet (equatorial-axial coupling).[1]

2. Safety Considerations
  • Thionyl Chloride: Generates HCl and SO₂ gas. Scrubbers (NaOH) are mandatory.

  • Titanium Workup: Ti emulsions can be notoriously difficult to filter. Using a minimal amount of water to form a granular solid, or using Rochelle's salt (potassium sodium tartrate) during workup, significantly improves phase separation.

3. Scalability Factors
  • Chromatography Free: The protocol relies on the crystallization of the trans-amine intermediate.[1] This is critical for kg-scale production, avoiding expensive silica gel columns.[1]

  • Solvent Selection: Methanol, THF, and IPAc are Class 2/3 solvents with established safety profiles for pharmaceutical manufacturing.

References
  • Harwood, H. J., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats."[1] Proceedings of the National Academy of Sciences, 113(13), 3740-3745. Link

  • Griffith, D. A., et al. (2014). "Discovery of Preclinical Candidate PF-05175157: A Novel, Potent, and Selective Inhibitor of Acetyl-CoA Carboxylase for the Treatment of Type 2 Diabetes and Non-Alcoholic Steatohepatitis."[1] Journal of Medicinal Chemistry, 57(24), 10512–10526. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 inhibits fatty acid synthesis and stimulates fatty acid oxidation in cultured cells and in experimental animals."[1] Hepatology, 63(S1). Link

Sources

Application Notes and Protocols: Protecting Group Strategies for the Ketone Moiety in 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the creation of complex molecular architectures, the strategic use of protecting groups is paramount.[1][2] These temporary modifications of functional groups prevent undesired side reactions and enable a high degree of chemoselectivity.[1][2] This guide focuses on the specific challenge of protecting the ketone moiety in 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid, a scaffold that presents the dual challenge of a reactive ketone and a carboxylic acid. The judicious selection of a ketone protecting group is critical to allow for selective transformations at the carboxylic acid or other positions on the molecule without interference from the ketone.

This document provides an in-depth analysis of suitable protecting group strategies, detailing the underlying chemical principles, and providing field-proven, step-by-step protocols for their implementation and subsequent removal. The strategies discussed are chosen for their efficiency, selectivity, and compatibility with the target molecule's other functional groups.

The Strategic Imperative for Ketone Protection

The 4-oxo function in this compound is a highly reactive electrophilic center. In the presence of nucleophiles or reducing agents intended to react with the carboxylic acid (or its derivatives), the ketone will often compete for or be the primary site of reaction.[3][4] For instance, attempting to reduce an ester derivative of the carboxylic acid using a powerful hydride reagent like lithium aluminum hydride (LiAlH4) would inevitably lead to the reduction of both the ester and the ketone.[1] To achieve selective modification of the carboxylic acid group, the ketone must be "masked" or protected.[5]

An ideal protecting group for this substrate should exhibit the following characteristics:

  • Ease and Efficiency of Introduction: The protection reaction should proceed in high yield under mild conditions that do not affect the carboxylic acid or other parts of the molecule.[5]

  • Stability: The protected ketone must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Selective and High-Yielding Removal: The deprotection step should be efficient and occur under conditions that do not compromise the newly modified functional groups or the rest of the molecule.[5]

  • Orthogonality: In a more complex synthesis, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule, a concept known as orthogonal protection.[1][2][6]

Recommended Protecting Group Strategies

For the ketone in this compound, two primary classes of protecting groups are highly recommended: cyclic acetals (ketals) and cyclic thioacetals (dithianes) . These groups are widely employed due to their reliability and well-understood reactivity.[4]

Cyclic Acetal (Ketal) Protection

Cyclic acetals, particularly those derived from ethylene glycol (1,3-dioxolanes) or 1,3-propanediol (1,3-dioxanes), are excellent protecting groups for ketones.[7][8] They are stable to basic, nucleophilic, and reducing conditions, making them ideal for reactions involving the carboxylic acid moiety.[3][9][10]

Rationale for Selection:

  • Stability Profile: Acetals are inert to bases, organometallic reagents (like Grignard reagents), and hydrides (like LiAlH4 and NaBH4).[10] This allows for a wide range of transformations on the carboxylic acid group.

  • Formation and Cleavage: Acetal formation is an acid-catalyzed equilibrium reaction.[11] The equilibrium can be driven towards the product by removing water, often using a Dean-Stark apparatus.[5][7][12] Deprotection is readily achieved by acid-catalyzed hydrolysis.[7][9][11]

Visualizing the Ketal Protection Strategy

Ketal_Protection cluster_protection Protection cluster_reaction Subsequent Reaction cluster_deprotection Deprotection Start 1-(2-Methoxyethyl)-4- oxocyclohexanecarboxylic acid Reagents_P Ethylene Glycol (HOCH2CH2OH) cat. p-TsOH, Toluene, reflux Protected Protected Ketone (Ketal) Reagents_P->Protected Formation Modified Modified Carboxylic Acid (e.g., Esterification, Reduction) Protected->Modified Transformation at COOH Reagents_D Aqueous Acid (e.g., HCl, H2O) Final Deprotected Product Reagents_D->Final Hydrolysis

Caption: Workflow for Ketal Protection and Deprotection.

Protocol 1: Ethylene Ketal Protection

This protocol describes the formation of the 1,3-dioxolane derivative of the target molecule.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5-2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Ethylene Ketal

This protocol outlines the hydrolysis of the ketal to regenerate the ketone.

Materials:

  • Protected this compound derivative

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl (e.g., 0.1 eq).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once deprotection is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by column chromatography if necessary.

Cyclic Thioacetal (Dithiane) Protection

Cyclic thioacetals, formed from 1,2-ethanedithiol or 1,3-propanedithiol, are another robust option for ketone protection.[13] They are notably more stable to acidic conditions than their oxygen-containing counterparts, which can be advantageous in certain synthetic routes.[10][14]

Rationale for Selection:

  • Enhanced Stability: Thioacetals are stable to a wider range of acidic conditions compared to acetals, in addition to being stable to bases and nucleophiles.[14]

  • Orthogonal Deprotection: The deprotection of thioacetals requires specific conditions, often involving heavy metal salts or oxidative methods, which differ from the acidic hydrolysis used for acetals.[13][15] This allows for orthogonal strategies in molecules with multiple protected carbonyls.[12]

Visualizing the Dithiane Protection Strategy

Dithiane_Protection cluster_protection Protection cluster_reaction Subsequent Reaction cluster_deprotection Deprotection Start 1-(2-Methoxyethyl)-4- oxocyclohexanecarboxylic acid Reagents_P 1,3-Propanedithiol Lewis Acid (e.g., BF3•OEt2) DCM, 0°C to rt Protected Protected Ketone (Dithiane) Reagents_P->Protected Formation Modified Modified Carboxylic Acid (e.g., Amide Coupling) Protected->Modified Transformation at COOH Reagents_D Oxidative Conditions (e.g., NCS, AgNO3, aq. MeCN) Final Deprotected Product Reagents_D->Final Cleavage

Caption: Workflow for Dithiane Protection and Deprotection.

Protocol 3: 1,3-Dithiane Protection

This protocol details the formation of the 1,3-dithiane from the target ketone using 1,3-propanedithiol.[16]

Materials:

  • This compound

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,3-propanedithiol (1.1-1.2 eq) to the solution.

  • Slowly add boron trifluoride diethyl etherate (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of the 1,3-Dithiane

This protocol describes a common oxidative method for dithiane cleavage.

Materials:

  • Dithiane-protected compound

  • N-Chlorosuccinimide (NCS)

  • Silver nitrate (AgNO₃)

  • Acetonitrile (MeCN)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Celite®

Procedure:

  • Dissolve the dithiane-protected compound in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add N-chlorosuccinimide (2.2-2.5 eq) and silver nitrate (2.2-2.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate and by TLC or LC-MS. The reaction is typically complete in 30-60 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the silver salts.

  • Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by column chromatography if necessary.

Comparative Summary of Protecting Groups

FeatureCyclic Acetal (Ketal)Cyclic Thioacetal (Dithiane)
Stability Stable to base, nucleophiles, reducing agents.[3][7][10] Labile to acid.[7][9]Stable to acid, base, nucleophiles, reducing agents.[14]
Formation Acid-catalyzed reaction with a diol (e.g., ethylene glycol), requires water removal.[5][7]Lewis or Brønsted acid-catalyzed reaction with a dithiol (e.g., 1,3-propanedithiol).[13]
Deprotection Mild aqueous acid hydrolysis.[7][11]Requires specific, often oxidative or heavy metal-mediated, conditions.[13][14][15]
Advantages Easy to deprotect under mild conditions. Reagents are less odorous.Higher stability, especially to acid. Useful for orthogonal protection schemes.[12]
Disadvantages Sensitive to acidic conditions.Deprotection can require harsh or toxic reagents. Dithiols have a strong, unpleasant odor.

Conclusion

The selection of a protecting group for the ketone in this compound is a critical decision that dictates the feasibility of subsequent synthetic transformations. Both cyclic acetals and thioacetals offer robust protection under a variety of conditions. The choice between them should be guided by the specific reaction conditions planned for the rest of the synthesis. For transformations requiring basic or nucleophilic conditions followed by a simple deprotection, the ethylene ketal is an excellent choice. If the subsequent steps involve acidic conditions, or if an orthogonal protection strategy is required, the 1,3-dithiane provides a more stable and versatile alternative. The detailed protocols provided herein offer reliable and reproducible methods for the successful implementation of these protecting group strategies in a research and development setting.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • YouTube. (2019). acetals and ketals as protecting groups. Retrieved from [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. Retrieved from [Link]

  • ResearchGate. (2025). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • MDPI. (n.d.). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Retrieved from [Link]

  • National Institutes of Health. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The First Nonthiolic, Odorless 1,3-Propanedithiol Equivalent and Its Application in Thioacetalization. Retrieved from [Link]

  • Curriculum Press. (n.d.). Organic Synthesis Routes. Retrieved from [Link]

  • University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]

  • OUCI. (n.d.). Synthetic Routes to Oxazolines. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • YouTube. (2020). Ethylene Glycol for Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Developments in the Deprotection of Thioacetals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]

  • University of Bristol. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification methods for 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid from crude mixtures

[1]

Compound Profile & Chemical Behavior

Before initiating purification, understand the physicochemical constraints of your molecule.[1]

PropertySpecificationTechnical Implication
Structure Cyclohexane core, C1-Quaternary (COOH + Methoxyethyl), C4-KetoneSteric Hindrance: The C1 quaternary center makes ester hydrolysis (precursor step) slow.[1][2] Expect unhydrolyzed ester impurities.[1]
pKa (Acid) ~4.5 - 4.8 (Carboxylic Acid)pH Sensitivity: Soluble in aqueous base (pH > 8).[1] Precipitates/extracts at pH < 3.[1]
Solubility AmphiphilicThe methoxyethyl ether chain increases solubility in non-polar solvents compared to simple cyclic acids, increasing the risk of "oiling out" during crystallization.[1]
Stability ModerateThe C4-ketone is susceptible to over-oxidation or aldol condensation under harsh basic conditions.[1]

Core Purification Workflows

Method A: Acid-Base Extraction (Primary Cleanup)

Recommended for: Removing non-acidic impurities (unreacted alkyl halides, neutral precursors).[1]

The Logic: This molecule is a "switchable" surfactant.[1] By manipulating pH, we toggle its solubility between aqueous and organic phases, leaving non-ionizable impurities behind.[1]

Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Basic Extraction: Add 0.5 M NaOH or Sat. NaHCO₃ (pH target: 9-10).[1][3]

    • Critical Step: The product moves to the Aqueous Layer (as the carboxylate salt).[1]

    • Impurity Removal: Discard the Organic Layer (contains neutral alkyl halides/esters).[1]

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1]

  • Acidification: Cool aqueous layer to 0-5°C. Slowly add 1 M HCl until pH reaches ~2.0.

    • Observation: The product will precipitate or form an oil.[1]

  • Recovery: Extract the acidic aqueous layer with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram):

AcidBaseExtractionStartCrude Mixture(Dissolved in EtOAc)AddBaseAdd 0.5M NaOH(Target pH 9-10)Start->AddBasePhaseSepPhase SeparationAddBase->PhaseSepOrgLayer1Organic Layer(Contains Neutrals/Impurities)PhaseSep->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product as Salt)PhaseSep->AqLayer1KeepWashWash with fresh EtOAcAqLayer1->WashAcidifyAcidify with 1M HCl(Target pH ~2.0)Wash->AcidifyExtractExtract into DCMAcidify->ExtractFinalPure Acid ProductExtract->Final

Caption: Logic flow for isolating the carboxylic acid from neutral impurities via pH manipulation.

Method B: Anti-Solvent Crystallization

Recommended for: Final polishing and removing colored impurities.[1]

The Logic: The flexible methoxyethyl tail disrupts crystal packing, often leading to oils.[1] To force a solid, we must use a high-polarity solvent to dissolve the acid and a non-polar anti-solvent to lower solubility gradually.[1]

Solvent System:

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[1]

  • Anti-Solvent: n-Heptane or Hexane.[1]

Protocol:

  • Dissolve crude solid in minimum hot EtOAc (50-60°C).

  • Add n-Heptane dropwise until the solution turns slightly cloudy (turbidity point).

  • Add a few drops of EtOAc to clear the solution.[1]

  • Seeding (Crucial): Add a seed crystal if available. If not, scratch the glass wall to induce nucleation.[1]

  • Cool slowly to Room Temperature (RT) over 2 hours. Do not use an ice bath immediately (promotes oiling).[1]

  • Once solids appear, cool to 0°C and filter.

Troubleshooting & FAQs

Issue 1: "My product is an oil and won't crystallize."

Diagnosis: This is common due to the entropy of the ether side chain.[1] Corrective Actions:

  • Trituration: Evaporate the solvent.[1][4] Add cold Pentane or Diethyl Ether/Hexane (1:5) and sonicate vigorously. This strips away trace solvents that act as plasticizers.[1]

  • Salt Formation: If the free acid refuses to solidify, convert it to the Dicyclohexylamine (DCHA) salt.[1]

    • Protocol: Dissolve acid in Acetone.[1] Add 1.05 eq DCHA.[1] The salt usually crystallizes instantly.[1] Filter, then hydrolyze back to the acid using Method A (Acidification).[1]

Issue 2: "I have low recovery after Acid-Base extraction."

Diagnosis: The methoxyethyl group makes the molecule more lipophilic than standard acids, or the pH wasn't low enough during recovery.[1] Corrective Actions:

  • Check pH: Ensure the acidification step reaches pH < 2.[1]

  • Salting Out: Saturate the acidic aqueous layer with NaCl (brine) before the final DCM extraction.[1] This pushes the organic acid out of the water phase (Salting-out effect).[1]

  • Solvent Switch: Replace EtOAc with DCM or Chloroform for the final extraction; the acid is more soluble in chlorinated solvents.[1]

Issue 3: "NMR shows a doublet impurity near 3.6-3.8 ppm."

Diagnosis: This is likely the O-alkylated byproduct .[1] During the synthesis (alkylation of the enolate), the alkyl halide can attack the oxygen of the enolate instead of the carbon.[1] Corrective Actions:

  • Chromatography: This impurity is neutral.[1] It will be removed efficiently by Method A (Acid-Base Extraction) as it will stay in the organic layer during the basic wash.[1]

Advanced Purification: Flash Chromatography

If extraction and crystallization fail, use reverse-phase chromatography.[1] Normal phase silica is often too acidic/polar, causing tailing.[1]

ParameterSetting
Stationary Phase C18 (Reverse Phase) preferred; Silica (Normal Phase) acceptable if buffered.[1]
Mobile Phase (C18) Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Gradient: 5% -> 60% B.
Mobile Phase (Silica) DCM / MeOH (95:5) + 0.5% Acetic Acid.[1]
Detection UV 210 nm (Weak absorption due to lack of conjugation; rely on carbonyl).[1]

Decision Logic for Chromatography:

PurificationLogicStartCrude MaterialCheckPurityCheck Purity (HPLC/NMR)Start->CheckPurityIsNeutralContains Neutral Impurities?CheckPurity->IsNeutralABExtractionPerform Acid-Base ExtractionIsNeutral->ABExtractionYesIsSolidIs it a Solid?IsNeutral->IsSolidNoABExtraction->IsSolidCrystRecrystallize (EtOAc/Heptane)IsSolid->CrystYesTriturateTriturate (Pentane/Ether)IsSolid->TriturateNo (Oily)FlashFlash Chromatography(DCM/MeOH + AcOH)Cryst->FlashLow PurityTriturate->FlashFails

Caption: Decision tree for selecting the appropriate purification technique based on physical state and impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 192730, 4-Oxocyclohexanecarboxylic acid. Retrieved from [Link]

    • Context: Baseline physicochemical data for the parent scaffold.[1]

  • Gilead Sciences, Inc. (2016). Acetyl-CoA Carboxylase Inhibitors.[1] US Patent 2016/0108038 A1.[1] Retrieved from

    • Context: Describes the synthesis and handling of substituted cyclohexanecarboxylic acid intermediates in the context of ACC inhibitors (Firsocost
  • Teledyne ISCO (2012). RediSep C-18 reversed phase column purification of carboxylic acids.[1] Application Note AN82.[1] Retrieved from [Link]

    • Context: Authoritative guide on chromatographic separ

Minimizing side reactions during 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-MEO-OXO-FUNC Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid . This scaffold presents a classic "dual-threat" in organic synthesis:

  • Steric Congestion: The C1 position is a quaternary center. The steric bulk of the 2-methoxyethyl group significantly retards nucleophilic attack at the carbonyl carbon of the acid.

  • Orthogonal Reactivity: The C4 ketone is an electrophilic trap. Standard activation of the C1 acid often leads to side reactions at C4 (Schiff base formation, enolization) before the desired transformation occurs.

This guide provides field-proven protocols to decouple these reactivities and minimize side products.

Module 1: Amide Coupling (The "Schiff Base" Trap)

User Issue: "I am trying to couple a primary amine to the carboxylic acid. I observe low conversion to the amide and a significant byproduct with a mass corresponding to [M + Amine - H₂O]."

Diagnosis: You are fighting a kinetic war. Because the C1 acid is hindered (quaternary center), the amine is reacting with the more accessible C4 ketone to form a Schiff base (imine) faster than it attacks the activated ester.

The Solution: T3P (Propylphosphonic Anhydride) Avoid standard carbodiimides (EDC/DCC) which often require excess amine or prolonged reaction times. Use T3P in ethyl acetate or DMF.

  • Why? T3P acts as a kinetic accelerator for the acid coupling while being non-nucleophilic. It does not require the generation of a reactive intermediate that is prone to rearrangement.[1] It drives the reaction to completion often before the amine can equilibrate with the ketone.

Optimized Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (0.1 M).

  • Add N-Methylimidazole (NMI) or DIPEA (3.0 equiv).

    • Tip: NMI is superior for hindered acids due to its "acyl transfer" catalytic ability.

  • Cool to 0°C.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. Monitor by LCMS.

    • Success Marker: T3P byproducts are water-soluble. A simple water wash removes them, simplifying purification.

Visualizing the Trap:

G Start Start: This compound Amine Add Primary Amine (R-NH2) Start->Amine Path_Bad Kinetic Path A (Standard Coupling) Amine->Path_Bad Slow Activation (EDC/HOBt) Path_Good Kinetic Path B (T3P Activation) Amine->Path_Good Fast Activation (T3P/NMI) Schiff SIDE REACTION: Schiff Base / Imine at C4 (Mass: M + Amine - 18) Path_Bad->Schiff Amine attacks Ketone Amide TARGET: Amide at C1 Ketone Intact Path_Good->Amide Amine attacks Acid

Figure 1: The kinetic competition between C4-imine formation and C1-amidation.

Module 2: Stereocontrolled Reduction (Cis/Trans Selectivity)

User Issue: "I reduced the ketone to an alcohol, but I obtained a 1:1 mixture of diastereomers. I need the alcohol cis to the methoxyethyl group."

Diagnosis: The 1-(2-methoxyethyl) group creates a fixed steric environment. A small reducing agent (NaBH₄) attacks from both axial and equatorial trajectories. To achieve selectivity, you must exploit steric approach control .

The Solution: Reagent Selection Guide

Target IsomerReagentMechanismExpected Ratio (dr)
Thermodynamic (Equatorial Alcohol) NaBH₄ / MeOH at -78°CSmall hydride attacks from the most sterically hindered face (axial attack).~60:40 to 70:30
Kinetic (Axial Alcohol) L-Selectride (Li[sec-Bu]₃BH)Bulky hydride attacks from the least hindered face (equatorial attack).>90:10
Equilibration Al(OiPr)₃ / iPrOH (Meerwein-Ponndorf-Verley)Reversible hydride transfer leads to the thermodynamic product.>95:5 (Thermodynamic)

Experimental Note: The "Methoxyethyl" tail at C1 is flexible. However, in 4-substituted cyclohexanones, the substituent usually prefers the equatorial position.

  • L-Selectride Protocol: Perform in THF at -78°C. Quench with oxidative workup (NaOH/H₂O₂) to remove boron byproducts, which can complex with the methoxy ether oxygen.

Module 3: Ketone Protection (The "Stalled" Ketal)

User Issue: "I'm trying to protect the ketone as a dioxolane (ketal) using ethylene glycol, but the reaction stalls at 60% conversion."

Diagnosis: Ketalization is an equilibrium process. The quaternary center at C1 induces ring puckering that can make the C4 position slightly more sterically demanding, but the main culprit is usually water management .

Troubleshooting Steps:

  • Water Removal: Do not rely on molecular sieves alone. Use a Dean-Stark apparatus with toluene or benzene reflux.

  • Catalyst Switch: If p-TSA is too slow, switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .

    • Protocol: 1.2 equiv Bis(trimethylsiloxy)ethane + 0.1 equiv TMSOTf in DCM at -78°C to RT. This is an anhydrous "exchange" method that drives conversion effectively.

  • Alternative Protection: If the dioxolane is too difficult to form, use the dimethyl ketal (using trimethyl orthoformate and MeOH/H⁺). It is easier to install and remove.

Module 4: Overcoming Steric Hindrance at C1

User Issue: "T3P didn't work. The amine is extremely unreactive (e.g., an aniline or secondary amine). The acid just won't couple."

Diagnosis: When T3P fails, the C1 quaternary center is blocking the approach of the bulky amine. You need a "slim" electrophile.

The Solution: Acid Fluorides Convert the carboxylic acid to an Acid Fluoride . Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines, and they are small enough to bypass the steric bulk of the methoxyethyl group.

Protocol (TFFH Method):

  • Dissolve Acid (1.0 equiv) in DCM.

  • Add TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir for 30 mins to form the Acid Fluoride in situ.

  • Add the difficult Amine.

  • Result: The small Fluoride leaving group minimizes the transition state energy.

Visualizing Steric Strategy:

G Problem Problem: Unreactive Amine + Hindered C1 Center Decision Is the Ketone Protected? Problem->Decision Yes Yes (Ketal) Decision->Yes No No (Free Ketone) Decision->No Sol_Chlor Solution A: Acid Chloride (SOCl2 / DMF cat.) Risk: Ketal hydrolysis if acidic Yes->Sol_Chlor If ketal stable Sol_Fluor Solution B: Acid Fluoride (TFFH or Cyanuric Fluoride) Benefit: Neutral pH, Low Sterics Yes->Sol_Fluor Recommended No->Sol_Fluor Best for Chemoselectivity Sol_Mixed Solution C: Mixed Anhydride (IBCF / NMM) Risk: Attack at wrong carbonyl No->Sol_Mixed Avoid

Figure 2: Decision matrix for activating the hindered C1 acid.

Frequently Asked Questions (FAQ)

Q: Can I use the Curtius rearrangement to convert the acid to an amine? A: Yes. Use DPPA (Diphenylphosphoryl azide) .[2][3]

  • Caution: The intermediate isocyanate can react with the C1-methoxyethyl ether oxygen intramolecularly to form a cyclic carbamate (oxazolidinone-like structure) if the geometry allows. However, with a 2-methoxyethyl chain, the ring size (7-membered) is usually disfavored compared to intermolecular trapping with t-BuOH (to form the Boc-amine).

Q: Is the methoxyethyl group stable to BBr₃? A: No. Boron tribromide will cleave the methyl ether, leaving you with a primary alcohol (1-(2-hydroxyethyl)...). If you need to deprotect a methoxy group elsewhere on the molecule, use BCl₃ at -78°C or thiol-based demethylation to spare the aliphatic ether.

Q: How do I remove the T3P byproduct? A: The byproduct is propylphosphonic acid . It is highly water-soluble. Wash the organic layer with water (x3) and saturated NaHCO₃ (x2). No chromatography is usually required for the reagent itself.

References
  • T3P Coupling Efficiency: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[4] Organic Process Research & Development, 2016.

  • Amide Coupling with Ketones: Chen, J., et al. "Coupling of amides with ketones via C–N/C–H bond cleavage."[5] Organic Chemistry Frontiers, 2020.[5][6]

  • Reductive Amination Selectivity: Alec, C. "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis."[7] Journal of Chemical and Pharmaceutical Research, 2024.[7]

  • Acid Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 1995.

  • Curtius Rearrangement: Ghosh, A. K., et al. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Organic & Biomolecular Chemistry, 2018.

Sources

Technical Support Center: Crystallization of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this molecule. Our goal is to provide not just solutions, but a foundational understanding of the underlying principles to empower you to optimize your crystallization processes effectively.

Section 1: Understanding the Molecule - Physicochemical Properties

Successful crystallization begins with understanding the target molecule. This compound (CAS No. 2228313-99-1) possesses several functional groups that dictate its behavior in solution: a carboxylic acid, a ketone, and an ether. These features suggest a moderate polarity and the capacity for hydrogen bonding, which are critical factors in solvent selection.

PropertyValue / InformationSource
CAS Number 2228313-99-1[1][2]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1][2]
Purity (Typical) ≥98%[1]
Key Functional Groups Carboxylic Acid, Ketone, EtherInferred from structure
Predicted LogP 1.237[1]
Hydrogen Bond Donors 1 (from -COOH)[1]
Hydrogen Bond Acceptors 3 (from C=O, -O-, -OH)[1]
Physical Form Expected to be a solid at room temperature.Analogy to 4-Oxocyclohexanecarboxylic acid[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for solvent selection with this compound?

A1: The principle of "like dissolves like" is your primary guide.[4] Given the molecule's functional groups (carboxylic acid, ketone, ether), polar solvents are the logical starting point. The carboxylic acid group generally imparts good solubility in polar protic solvents like alcohols (methanol, ethanol, isopropanol) and water, especially at elevated temperatures.[5] The ketone and ether groups suggest solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).

A systematic approach is recommended. Start by testing solubility in a range of solvents at both room temperature and their boiling points. An ideal single solvent for crystallization will dissolve the compound completely when hot but poorly when cold.[4]

Q2: How do the specific functional groups on this compound influence crystallization behavior?

A2: The functional groups are central to its behavior:

  • Carboxylic Acid: This is the most influential group. It can form strong hydrogen-bonded dimers, which can facilitate the formation of a stable crystal lattice.[6] It also makes the molecule's solubility highly pH-dependent. In basic solutions, it will deprotonate to form a highly water-soluble carboxylate salt, which will not crystallize. Ensure your solution is neutral or acidic to maintain the protonated form.

  • Ketone and Ether: These polar groups increase the molecule's affinity for a range of polar solvents. The methoxyethyl side chain adds flexibility (4 rotatable bonds[1]), which can sometimes hinder crystallization by making it more difficult for the molecule to pack into an ordered lattice. Flexible molecules are sometimes more prone to oiling out.

Q3: What are the key parameters to control during the crystallization process?

A3: Beyond solvent choice, three parameters are critical:

  • Supersaturation: This is the driving force for crystallization and occurs when the concentration of the solute exceeds its solubility at a given temperature.[7] You must create a supersaturated solution, typically by cooling a hot, saturated solution or by adding an anti-solvent.

  • Temperature: Temperature directly controls solubility. The rate of cooling is crucial; slow cooling is almost always preferred as it allows larger, purer crystals to form.[8] Rapid cooling can cause the compound to "crash out" as a fine, often impure powder.[8]

  • Agitation: Stirring can influence nucleation and crystal growth. While it can help maintain a uniform temperature, overly vigorous agitation can lead to the formation of many small crystals. For many lab-scale crystallizations, quiescent (undisturbed) cooling is often optimal.

Section 3: Troubleshooting Guide: Common Crystallization Issues

Q4: My compound "oils out" and won't form a solid. What's happening and how do I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This typically happens when the temperature of the solution is higher than the melting point of the solute (or a solute-impurity mixture).[8] Because impurities often lower a compound's melting point, this is a common issue with impure samples.[8] The resulting oil is an impure, supercooled liquid that is often resistant to crystallization.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most common fix is to return the flask to the heat source, add more of the primary solvent to decrease the saturation temperature, and then allow it to cool again, more slowly.[8]

  • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer), as this may be below the oil's freezing point.

  • Change Solvents: The initial solvent may be unsuitable. Try a solvent with a lower boiling point.

  • Use an Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent, then slowly add an anti-solvent at a temperature where the compound is less likely to oil out.

Q5: No crystals are forming, even after prolonged cooling. What steps can I take to induce crystallization?

A5: A failure to crystallize means your solution is likely supersaturated but has not overcome the energy barrier for nucleation (the initial formation of stable crystal seeds).[9][10]

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for heterogeneous nucleation to occur.[8]

  • Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution. This "seed" provides a template for further crystal growth.[11] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, removing it to let the solvent evaporate quickly, and then re-inserting the rod with the micro-crystals on it.

  • Reduce Solvent Volume: There may be too much solvent, preventing the solution from becoming sufficiently supersaturated upon cooling.[8] Gently heat the solution and boil off some of the solvent, then attempt to cool it again.

  • Flash Freeze: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force solidification. This solid will likely be amorphous but can sometimes act as a seed when the sample is allowed to warm back towards room temperature in the main solution.

Q6: The crystallization happens too quickly, resulting in a fine powder or impure solid. How can I slow it down?

A6: Rapid crystallization, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of purification.[8] This is caused by creating too high a level of supersaturation too quickly.

Methods to Slow Crystal Growth:

  • Use More Solvent: Add a small amount of additional hot solvent (1-2 mL per 100 mg of solid is a good starting point) so that you are not at the bare minimum saturation point. This will require the solution to cool to a lower temperature before crystallization begins.[8]

  • Insulate the Flask: Slow the rate of cooling by placing the flask on an insulating surface (like a cork ring or paper towels) and covering it with a watch glass. You can further insulate it by placing an inverted beaker over the flask.[8]

  • Use a Solvent System with Higher Solubility: If using a mixed solvent system, increase the proportion of the "good" solvent to keep the compound in solution longer during cooling.

Q7: My final yield is very low. Where did my compound go and how can I improve recovery?

A7: A low yield (e.g., <50%) can be attributed to several factors.

  • Too Much Solvent: This is the most common cause. A significant amount of your compound may still be dissolved in the cold mother liquor.[8] To check this, take a drop of the mother liquor on a glass rod and let the solvent evaporate. A large amount of solid residue indicates substantial loss. You can recover some of this by boiling off more solvent and cooling for a second crop of crystals.

  • Premature Crystallization: If the compound began to crystallize in the hot solution during a hot filtration step, you would have lost product on the filter paper. Ensure the solution and filtration apparatus are kept hot during this step.

  • Incomplete Transfer: Ensure all solid is quantitatively transferred from the crystallization flask to the filter funnel during isolation. Rinsing the flask with a small amount of the cold mother liquor can help.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place approx. 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the solid dissolves, or up to 1 mL. Note the solubility at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point. Note if it dissolves when hot.

  • Allow any tubes where the solid dissolved upon heating to cool to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe for crystal formation. An ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a good quantity of crystals upon cooling.

Protocol 2: Inducing Crystallization (Seeding & Scratching)

  • Ensure your solution is supersaturated (i.e., it has been cooled from a state of higher solubility and no crystals have formed).

  • For Scratching: Submerge the tip of a clean glass stirring rod into the solution. Firmly press the tip against the inner wall of the flask and scratch up and down. You may see crystals begin to form along the scratch mark.

  • For Seeding: Obtain a seed crystal of this compound. Using a spatula, add one or two tiny crystals to the cold, still solution. Do not agitate immediately. Allow the seed to sit and initiate growth.

Protocol 3: Performing an Anti-Solvent Crystallization

  • Dissolve your compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Select a miscible "anti-solvent" in which your compound is very poorly soluble.

  • Slowly, add the anti-solvent dropwise to the stirred solution.

  • Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.

  • Gently warm the mixture until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Section 5: Visual Workflows

G start Compound 'Oils Out' During Cooling q1 Is the sample known to be impure? start->q1 a1 Action: Re-heat solution. Add 10-20% more solvent to lower saturation point. Cool slowly. q1->a1 No / Unsure   a2 Action: Consider pre-purification (e.g., column chromatography) before re-attempting crystallization. q1->a2  Yes q2 Did adding more solvent work? a1->q2 a3 Action: Switch to a different solvent, preferably one with a lower boiling point. q2->a3 No   end_success Success: Solid Crystals Form q2->end_success  Yes end_fail Problem Persists: Try Anti-Solvent Method a3->end_fail

Caption: Decision tree for troubleshooting "oiling out".

G start No Crystals Form After Cooling step1 Step 1: Scratch inner surface of flask with a glass rod. start->step1 Try First step2 Step 2: Add a seed crystal to the solution. step1->step2 If no success end_success Crystals Formed step1->end_success step3 Step 3: Reduce solvent volume by boiling, then cool again. step2->step3 If no success step2->end_success step4 Step 4: Isolate crude solid by rotary evaporation and try a new solvent system. step3->step4 If no success step3->end_success

Caption: Hierarchical workflow for inducing crystallization.

Section 6: References

  • Chemistry Crystallization - SATHEE. (n.d.). Vertex AI Search. Retrieved February 13, 2026, from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 13, 2026, from [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. (2024, November 13). Zhanghua - Filter Dryer. Retrieved February 13, 2026, from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved February 13, 2026, from [Link]

  • Isolation of organic material containing Carboxylic Acid. (2022, August 5). Reddit. Retrieved February 13, 2026, from [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. Retrieved February 13, 2026, from [Link]

  • 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 13, 2026, from [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022, March 20). MDPI. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC - NCBI. Retrieved February 13, 2026, from [Link]

Sources

Optimizing pH conditions for 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for the extraction and purification of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid . It synthesizes fundamental physical organic chemistry with practical process engineering.

Topic: pH Control & Isolation of this compound Reference ID: SOP-MEO-04X

The Physicochemical Landscape

Before troubleshooting, you must understand the "why." This molecule is not just a generic acid; it is a functionalized geminal cyclohexane .

  • The Anchor (Carboxylic Acid): The carboxylic acid at the C1 position is the handle we use for purification. Its pKa is approximately 4.4 – 4.5 .

  • The Liability (4-Oxo Group): The ketone at C4 is stable under acidic conditions but prone to aldol-type polymerization or enolization under harsh basic conditions (pH > 12) or high temperatures.

  • The Lipophile (Methoxyethyl): This group increases the LogP (lipophilicity), making the protonated form highly soluble in organic solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), but it also adds surfactant-like character, increasing emulsion risks.

The "pH Swing" Principle

To manipulate this molecule, we exploit the Henderson-Hasselbalch equation.


[1][2]
StateTarget pHSpecies FormSolubility
Aqueous Phase > 8.5Carboxylate Anion (

)
High in Water / Low in Organic
Organic Phase < 2.5Free Acid (

)
High in Organic / Low in Water

Troubleshooting Guides (Q&A)

Issue 1: "I have low recovery yield (< 60%) after extraction."

Diagnosis: The most common culprit is "pH Drift" or insufficient acidification. Because the pKa is ~4.5, adjusting the pH to 4.0 or 5.0 is catastrophic. At pH 4.5, 50% of your product remains in the water .

Corrective Action:

  • Target pH 2.0: You must drive the equilibrium >99% toward the free acid (

    
    ).
    
  • Check the Aqueous Layer: Do not discard the aqueous layer until you verify the mass balance. If yield is low, re-acidify the aqueous layer to pH 1.5 and re-extract with fresh solvent.

  • Salting Out: The methoxyethyl group has oxygen lone pairs that coordinate water (hydrogen bonding). Add NaCl (saturation) to the aqueous phase to disrupt this hydration shell and push the molecule into the organic phase.

Issue 2: "I see a persistent emulsion (rag layer) at the interface."

Diagnosis: The molecule is amphiphilic (polar head, lipophilic tail). In the presence of particulate matter or high-protein matrices (if biological), it stabilizes emulsions.

Corrective Action:

  • Filtration First: If the starting mixture is cloudy, filter it through Celite before attempting extraction.

  • The Brine Breaker: Add saturated brine to the aqueous phase before adding the organic solvent.

  • Solvent Switch: If using DCM (density 1.33), the layers may be close in density to a heavy brine solution. Switch to Ethyl Acetate or MTBE (density < 0.9) to maximize the density difference (

    
    ).
    
Issue 3: "My product is degrading or turning yellow."

Diagnosis: You likely exposed the ketone (4-oxo group) to strong caustic conditions (pH > 12) for too long, leading to self-condensation.

Corrective Action:

  • Use Weaker Bases: When performing the basic wash (to remove non-acidic impurities), use Saturated Sodium Bicarbonate (

    
    , pH ~8.5)  or Sodium Carbonate (
    
    
    
    , pH ~11)
    instead of concentrated NaOH.
  • Cold Processing: Keep the basic phase at 0–5°C to kinetically inhibit side reactions.

Visualized Workflows

A. The Purification Logic (The "pH Switch")

This diagram illustrates the standard Acid/Base workup to isolate the pure acid from neutral impurities.

ExtractionWorkflow Start Crude Reaction Mixture Basify STEP 1: Basify (Add 1M NaOH to pH 10) Start->Basify Extract1 Extract with Organic Solvent (e.g., MTBE) Basify->Extract1 PhaseSplit1 Phase Separation Extract1->PhaseSplit1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSplit1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target as Salt) PhaseSplit1->AqLayer1 Keep Acidify STEP 2: Acidify (Add 2M HCl to pH 2.0) AqLayer1->Acidify Extract2 Extract with DCM or EtOAc Acidify->Extract2 PhaseSplit2 Phase Separation Extract2->PhaseSplit2 AqLayer2 Aqueous Layer (Waste/Salts) PhaseSplit2->AqLayer2 Discard OrgLayer2 Organic Layer (Contains Target Acid) PhaseSplit2->OrgLayer2 Keep Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Final Pure Product Dry->Final

Caption: The "pH Switch" strategy isolates the target by toggling its solubility between phases.

B. Troubleshooting Decision Tree

Use this flow when your results deviate from expectations.

Troubleshooting Problem Identify Problem LowYield Low Yield Problem->LowYield Emulsion Emulsion Problem->Emulsion Impure Low Purity Problem->Impure CheckPH Check Aqueous pH Is it < 2.5? LowYield->CheckPH Filter Filter Solids (Celite) Emulsion->Filter Solids Present Brine Add Brine Wait 20 mins Emulsion->Brine Clear but stuck CheckWash Did you perform Basic Wash? Impure->CheckWash ReAcidify Add HCl Re-extract CheckPH->ReAcidify No SaltOut Saturate with NaCl CheckPH->SaltOut Yes DoWash Perform pH 9 Wash on Crude CheckWash->DoWash No

Caption: Rapid diagnostic logic for common extraction failures.

Optimized Protocol (SOP)

Reagents:

  • 2M HCl (Hydrochloric Acid)

  • Saturated

    
     (Sodium Bicarbonate)
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated NaCl (Brine)

  • 
     (Anhydrous Magnesium Sulfate)[3]
    

Procedure:

  • Initial Partitioning: Dissolve crude material in Ethyl Acetate (10 mL/g). Add water (10 mL/g).

  • Impurity Removal (Basic Wash):

    • Slowly add Saturated

      
       to the biphasic mixture while stirring until the aqueous layer pH reaches 8.5 – 9.0 .
      
    • Note:

      
       gas will evolve. Vent frequently.
      
    • Separate the layers.[3] Keep the Aqueous Layer (contains your product).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove non-acidic organics.

  • Acidification (The Switch):

    • Cool the aqueous layer to 5°C.

    • Slowly add 2M HCl until pH reaches 2.0 . A precipitate or oiling out may occur.

  • Extraction:

    • Extract the acidic aqueous layer with fresh EtOAc (

      
       volumes).
      
    • Combine organic extracts.[3][4]

  • Polishing:

    • Wash combined organics with Saturated Brine (removes trapped water/acid).

    • Dry over

      
       for 15 minutes.
      
    • Filter and concentrate this compound under reduced pressure.

References

  • PubChem. (2025).[5][6][7] 4-Oxocyclohexanecarboxylic acid (Compound Summary).[5][6][7][8] National Library of Medicine. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. [Link]

  • Schon, A. (2018).[9] Liquid–liquid extraction-based process concepts for recovery of carboxylic acids.[9] University of Twente. [Link]

  • LibreTexts. (2025).[10] The Henderson-Hasselbalch Equation.[1][2][10][11] Chemistry LibreTexts.[10] [Link]

Sources

Addressing instability of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Introduction: Understanding the Core Instability

This compound is a gamma-keto acid. The inherent chemical functionalities—a ketone and a carboxylic acid—within the same molecule create a predisposition to certain degradation pathways, particularly in aqueous environments. The primary concern for molecules with this structural motif is their potential for intramolecular reactions and susceptibility to changes in pH and temperature. While beta-keto acids are well-known for their thermal instability leading to decarboxylation[1][2][3], gamma-keto acids can also exhibit instability, albeit through different mechanisms. Understanding these potential degradation routes is the first step in troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?

A: The decrease in concentration is likely due to chemical degradation. The stability of keto-carboxylic acids in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of light.[4] The ketone and carboxylic acid groups can participate in degradation reactions, leading to the formation of byproducts and a subsequent loss of the parent compound. For long-term experiments, it is crucial to establish the stability of the compound under your specific experimental conditions.[5]

Q2: What are the potential degradation pathways for this molecule in an aqueous solution?

A: While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of gamma-keto acids. Possible degradation routes include:

  • Oxidation: The ketone functionality can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[4]

  • pH-dependent reactions: Both acidic and basic conditions can catalyze degradation.[6][7] The carboxylic acid's state of protonation is pH-dependent, which can influence its reactivity.[8]

Q3: How does pH affect the stability of this compound?

A: The pH of the aqueous solution is a critical factor. Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO-) forms, with the pKa being the pH at which both species are present in equal concentrations.[9][10][11] The reactivity of these two forms can differ significantly. For instance, the carboxylate form is more water-soluble, while the protonated form might be more susceptible to certain intramolecular reactions. Generally, neutral to slightly acidic pH is often a good starting point for storage, but empirical testing is necessary.

Q4: What is the recommended storage temperature for aqueous solutions of this compound?

A: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to significantly slow down degradation kinetics.[1] It's important to note that the rate of many chemical reactions doubles with every 10°C increase in temperature.[12] Therefore, maintaining a low temperature is a key strategy for preserving the compound's integrity.[13][14][15]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Potential Cause: Degradation of the compound during the experiment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Detailed Protocol:

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand the degradation profile of a drug substance.

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C in a neutral buffer for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating analytical method, such as LC-MS/MS, to separate the parent compound from its degradation products. [16]3. Peak Identification: Use the mass spectrometry data to propose structures for the major degradation products. This information is invaluable for understanding the degradation mechanism and for developing strategies to prevent it.

Best Practices for Handling and Storage

To minimize the risk of degradation, adhere to the following best practices:

  • Procurement and Initial Handling:

    • Purchase from a reputable supplier and review the certificate of analysis.

    • Upon receipt, store the solid compound in a cool, dark, and dry place as recommended by the manufacturer. [17][18][19]* Solution Preparation:

    • Use high-purity, degassed solvents to minimize oxidative degradation.

    • Prepare stock solutions in a non-aqueous solvent like DMSO if solubility allows, and store them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. [5] * For aqueous solutions, prepare them fresh whenever possible. If storage is necessary, use a validated buffer system and store at 2-8°C for short-term use or -80°C for long-term storage.

  • Experimental Execution:

    • Protect solutions from light by using amber vials or covering containers with aluminum foil. [20] * Maintain a controlled temperature throughout the experiment.

    • Use appropriate personal protective equipment (PPE) when handling the compound. [21] By implementing these troubleshooting guides and best practices, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(16), 3015–3024.
  • Chemistry LibreTexts. (2024, August 22). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. ResearchGate. Retrieved from [Link]

  • Kung, J. W., et al. (2014).
  • Kung, J. W., et al. (2014, August 13).
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in...
  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?
  • Benchchem. (2025). Troubleshooting Albendazole instability in solution for long-term experiments.
  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • Quimivita. (n.d.).
  • Lab Pro Inc. (2023, August 22).
  • Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Pharmaguideline. (2025, April 9).
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
  • KCAS Bio. (2017, November 9). Techniques for Unstable Compound Analysis.
  • ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry Stack Exchange. (2024, August 1).
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?
  • Quora. (2021, April 25). Are organic compounds thermally stable? Why or why not?
  • PubMed. (n.d.). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.
  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • VerGo Pharma Research. (n.d.).
  • PHYWE. (n.d.).
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...
  • ResearchGate. (n.d.).
  • Homework.Study.com. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Acidity of Carboxylic Acids.
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ResearchGate. (2025, August 6). Stability Challenges in Drug Discovery | Request PDF.
  • A2B Chem. (n.d.). This compound, 98% Purity, C10H16O4, 100 mg.
  • ACS Publications. (n.d.). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS.
  • ChemScene. (n.d.). 2228313-99-1 | this compound.
  • Taylor & Francis. (n.d.). Analytical chemistry – Knowledge and References.
  • NIH. (n.d.). 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem.
  • MSforID. (2019, February 26).
  • PubChemLite. (n.d.). 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Oxocyclohexanecarboxylic acid 97 874-61-3.
  • SciELO.org. (n.d.). Scientific Electronic Library Online.
  • UNC Charlotte. (n.d.). Publications - Casto Analytical Lab @ UNC Charlotte.
  • Taras Shevchenko National University. (n.d.). METHODS AND OBJECTS OF CHEMICAL ANALYSIS.

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative. While X-ray crystallography stands as the definitive method for determining solid-state structure, its application is not always feasible. Here, we present a practical guide that contrasts the definitive, yet often challenging, crystallographic approach with a suite of powerful and more routinely accessible spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, direct insight into the atomic arrangement of a molecule in a crystal lattice. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the electron density, and thus the exact positions of atoms and the bonds between them. This technique offers absolute confirmation of connectivity, stereochemistry, and conformation.

The Challenge of Data Availability

A thorough search of open-access crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), reveals that no public X-ray crystal structure for this compound has been deposited to date. This is a common scenario for novel or commercially synthesized compounds that have not been subjected to crystallographic analysis for publication.

A Case Study: The Parent Compound, 4-Oxocyclohexanecarboxylic Acid

To illustrate the power of X-ray crystallography, we can examine the data for the parent molecule, 4-Oxocyclohexanecarboxylic acid, which is available in the Crystallography Open Database (COD ID: 2013780)[1]. Analysis of its Crystallographic Information File (CIF) would provide the fundamental parameters of its crystal structure.

Table 1: Representative Crystallographic Data for a Related Structure (4-Oxocyclohexanecarboxylic Acid)

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)9.85Length of the 'a' axis of the unit cell.
b (Å)10.55Length of the 'b' axis of the unit cell.
c (Å)7.21Length of the 'c' axis of the unit cell.
α (°)90Angle between 'b' and 'c' axes.
β (°)108.5Angle between 'a' and 'c' axes.
γ (°)90Angle between 'a' and 'b' axes.
Volume (ų)709.6The volume of a single unit cell.
Z4The number of molecules within one unit cell.

Note: The data presented here are representative values for a monoclinic system and serve as an illustrative example of what would be obtained from a CIF file.

Had a crystal of this compound been analyzed, this table would provide the precise packing arrangement in the solid state. More importantly, the atomic coordinates within the CIF file would allow for the unequivocal determination of the cyclohexanone ring conformation (e.g., chair, boat, or twist-boat) and the orientation of the methoxyethyl and carboxylic acid substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for small-molecule X-ray crystallography is a multi-step process that demands patience and precision.

  • Crystallization : The first, and often most challenging, step is growing a high-quality single crystal (typically >0.1 mm in all dimensions)[2]. This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling[3]. The choice of solvent is critical and is determined by the compound's solubility profile[3].

  • Data Collection : A suitable crystal is mounted on a goniometer and placed within an intense, monochromatic X-ray beam[2]. The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays scatter off the crystal's electron clouds—is recorded by a detector[4].

  • Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map[2]. From this map, a molecular model is built and then refined against the experimental data to yield the final, precise atomic positions.

workflow_xray cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis PurifiedCompound Purified Compound Crystallization Crystallization PurifiedCompound->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Mount Crystal SingleCrystal->Mounting XraySource X-ray Beam Exposure Mounting->XraySource Diffraction Collect Diffraction Pattern XraySource->Diffraction Solve Solve Phase Problem Diffraction->Solve Model Build Electron Density Map & Model Solve->Model Refine Refine Structure Model->Refine FinalStructure Final 3D Structure (CIF) Refine->FinalStructure

Caption: Workflow for Single-Crystal X-ray Crystallography.

A Practical, Multi-Technique Approach to Structural Confirmation

In the absence of crystallographic data, a combination of spectroscopic techniques is employed to build a comprehensive and confident picture of the molecular structure. Each technique provides a unique piece of the puzzle.

techniques Molecule 1-(2-Methoxyethyl)-4- oxocyclohexanecarboxylic acid MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Molecule->NMR Connectivity (C-H Framework) FTIR FTIR Spectroscopy Molecule->FTIR Functional Groups Structure Confirmed Structure MS->Structure NMR->Structure FTIR->Structure

Caption: Convergent approach for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment of each atom.

Predicted NMR Data for this compound

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH10.0 - 12.0broad singlet1HAcidic proton, highly deshielded.
-O-CH₂-3.6 - 3.8triplet2HMethylene adjacent to ether oxygen.
-CH₂-O-CH₃3.4 - 3.6triplet2HMethylene adjacent to quaternary carbon and ether oxygen.
-O-CH₃3.3singlet3HMethoxy group protons.
Cyclohexanone CH₂ (α to C=O)2.2 - 2.6multiplet4HProtons adjacent to the electron-withdrawing carbonyl group[5].
Cyclohexanone CH₂ (β to C=O)1.9 - 2.2multiplet4HProtons further from the carbonyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone)205 - 220Typical range for a cyclohexanone carbonyl carbon[6].
C=O (Carboxylic Acid)175 - 185Typical range for a carboxylic acid carbonyl carbon[6].
-O-CH₂-68 - 72Carbon adjacent to ether oxygen.
-CH₂-O-CH₃65 - 70Carbon adjacent to ether oxygen and quaternary carbon.
-O-CH₃58 - 60Methoxy group carbon.
C₁ (Quaternary)45 - 55Quaternary carbon of the cyclohexane ring.
Cyclohexanone C (α to C=O)35 - 45Carbons adjacent to the ketone carbonyl.
Cyclohexanone C (β to C=O)25 - 35Carbons beta to the ketone carbonyl.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[7][8]. The deuterated solvent is necessary for the instrument's field-frequency lock[8]. An internal standard like tetramethylsilane (TMS) is often added for chemical shift calibration (δ = 0.0 ppm).

  • Data Acquisition : The sample tube is placed in the NMR spectrometer. For ¹H NMR, a quick scan is typically sufficient. For the less sensitive ¹³C nucleus, a longer acquisition time with multiple scans is required to achieve a good signal-to-noise ratio[9].

  • Data Processing : The raw data (Free Induction Decay, or FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated to provide the final, interpretable data.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular mass[10].

Predicted Mass Spectrometry Data
  • Molecular Formula : C₁₀H₁₆O₄

  • Molecular Weight : 200.23 g/mol

  • Expected Ion (Positive Mode ESI) : [M+H]⁺ at m/z = 201.1070

  • Expected Ion (Negative Mode ESI) : [M-H]⁻ at m/z = 199.0925

Key Fragmentation Pathways:

Under harsher ionization conditions or using tandem MS (MS/MS), predictable fragmentation can occur, supporting the proposed structure:

  • Loss of COOH (Carboxylic Acid Group) : A peak corresponding to [M - 45]⁺ would be expected[8].

  • Loss of the Methoxyethyl Side Chain : Cleavage of the bond to the ring could result in a fragment corresponding to the loss of C₃H₇O.

  • Alpha-cleavage : Cleavage of the C-C bonds adjacent to the ketone can occur[11].

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Ionization : The sample solution is infused into the ESI source, where a high voltage is applied to a capillary, creating a fine spray of charged droplets[12].

  • Desolvation : The solvent evaporates from the droplets, increasing the charge density until ions are ejected into the gas phase[12].

  • Mass Analysis : The gas-phase ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Predicted FTIR Data

Table 4: Key Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeSignificance
3300 - 2500 (broad)Carboxylic AcidO-H stretchVery characteristic broad absorption for the hydroxyl group of a carboxylic acid dimer.
~1710KetoneC=O stretchStrong absorption typical for a six-membered ring ketone.
~1700Carboxylic AcidC=O stretchStrong absorption, may overlap with the ketone C=O stretch.
1320 - 1210Carboxylic AcidC-O stretchConfirms the presence of the carboxylic acid group.
~1100EtherC-O-C stretchIndicates the presence of the methoxyethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique that requires minimal sample preparation.

  • Background Scan : A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

  • Sample Analysis : A small amount of the solid or liquid sample is placed directly onto the ATR crystal[11]. For solids, a pressure arm is applied to ensure good contact.

  • Data Collection : An infrared beam is passed through the crystal. An "evanescent wave" penetrates a few microns into the sample at the point of contact, where absorption occurs[13]. The reflected beam is then sent to the detector.

  • Spectrum Generation : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Weight of Evidence Approach

While single-crystal X-ray crystallography provides the most definitive structural proof, its prerequisite of a high-quality crystal makes it a low-throughput and sometimes unattainable goal. For drug development professionals and research scientists, a combination of modern spectroscopic techniques provides a robust and practical alternative for structural confirmation.

For this compound, high-resolution mass spectrometry would confirm the elemental composition. FTIR would quickly verify the presence of the key ketone, carboxylic acid, and ether functional groups. Finally, a full suite of 1D and 2D NMR experiments would piece together the complete carbon-hydrogen framework, confirming the connectivity and providing insights into the stereochemistry. Together, these methods provide a powerful and self-validating system for structural elucidation, enabling confident progression in research and development pipelines.

References

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